Chrysamine G

Description

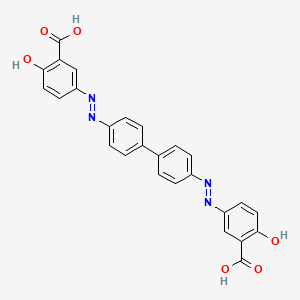

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H18N4O6 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

5-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C26H18N4O6/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36) |

InChI Key |

XFFSCOOTVXBLCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O |

Synonyms |

3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt C.I. Direct Yellow 1 chrysamine chrysamine G |

Origin of Product |

United States |

Foundational & Exploratory

Chrysamine G: A Technical Guide to its Application as a Congo Red Analogue for Amyloid Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysamine G is a lipophilic, symmetrical diazo dye and a direct analogue of Congo Red.[1] Its structural similarity to Congo Red allows it to bind to the β-sheet structures characteristic of amyloid fibrils, making it a valuable tool for the detection and quantification of amyloid plaques associated with neurodegenerative diseases, notably Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of this compound, including its binding characteristics, experimental protocols for its use, and a comparison with its parent compound, Congo Red.

Physicochemical and Binding Properties of this compound

This compound's utility as an amyloid probe stems from its specific binding affinity and spectral properties upon interaction with amyloid fibrils. As a lipophilic analogue of Congo Red, it possesses the ability to cross the blood-brain barrier to some extent, a critical feature for in vivo imaging applications, although derivatives with improved brain uptake have since been developed.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in its interaction with amyloid-β (Aβ) fibrils.

| Parameter | Value | Aβ Species | Reference |

| Binding Affinity (Ki) | 0.37 µM | Synthetic Aβ | |

| 25.3 nM | Aβ fibrils | ||

| Dissociation Constant (Kd) | High-affinity site: 0.2 µM | Synthetic Aβ40 | |

| Low-affinity site: 39 µM | Synthetic Aβ40 | ||

| Bmax | High-affinity site: 1.13 moles/mole of Aβ40 | Synthetic Aβ40 | |

| Molecular Weight | 526.41 g/mol | N/A | |

| Solubility | Soluble in DMSO | N/A | |

| Excitation Wavelength | 386 nm | N/A |

Table 1: Binding Affinity and Physicochemical Properties of this compound

| Compound | Ki for Aβ Fibrils | Reference |

| This compound | 25.3 nM | |

| Methoxy-X04 | 26.8 nM |

Table 2: Comparative Binding Affinities of this compound and Methoxy-X04

Experimental Protocols

This section provides detailed methodologies for the synthesis, in vitro staining, and in vivo imaging of amyloid plaques using this compound.

Synthesis of this compound

General Synthetic Strategy:

-

Diazotization: 4,4'-diaminobiphenyl-2,2'-dicarboxylic acid is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a tetra-azotized intermediate.

-

Coupling Reaction: The resulting diazonium salt is then coupled with two equivalents of salicylic acid under alkaline conditions. The coupling typically occurs at the position ortho to the hydroxyl group of salicylic acid.

-

Purification: The crude this compound is then purified, likely through recrystallization or column chromatography, to yield the final product.

In Vitro Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from procedures described for Congo Red and its derivatives for staining amyloid plaques in formalin-fixed, paraffin-embedded brain tissue sections.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (50%, 70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Alkaline sodium chloride solution (Saturated NaCl in 80% ethanol with 0.1% NaOH)

-

Mayer's hematoxylin (for counterstaining)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), 70% (1 minute), and 50% (1 minute).

-

Rinse in distilled water.

-

-

Staining:

-

Incubate sections in alkaline sodium chloride solution for 20 minutes at room temperature.

-

Prepare the this compound working solution by diluting the stock solution in 50% ethanol to a final concentration of 1-10 µM.

-

Stain sections in the this compound working solution for 10-30 minutes at room temperature in the dark.

-

-

Differentiation and Dehydration:

-

Briefly rinse the slides in 50% ethanol.

-

Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 changes), for 3 minutes each.

-

Clear the slides in xylene (2 changes, 5 minutes each).

-

-

Counterstaining and Mounting:

-

If desired, counterstain with Mayer's hematoxylin before the final dehydration steps to visualize cell nuclei.

-

Apply a coverslip with an appropriate mounting medium.

-

-

Visualization:

-

Examine the stained sections using fluorescence microscopy. Amyloid plaques will appear fluorescent. For comparison, Congo Red-stained amyloid exhibits a characteristic apple-green birefringence under polarized light.

-

In Vivo Imaging of Amyloid Plaques using Two-Photon Microscopy

This protocol outlines a general procedure for the in vivo imaging of amyloid plaques in transgenic mouse models of Alzheimer's disease.

Materials:

-

This compound or a suitable brain-penetrant derivative (e.g., Methoxy-X04)

-

Sterile saline

-

DMSO

-

Anesthetic (e.g., isoflurane)

-

Two-photon microscope

Procedure:

-

Animal Preparation:

-

Anesthetize the transgenic mouse model of Alzheimer's disease.

-

Prepare a cranial window to allow for optical access to the brain.

-

-

Probe Administration:

-

Prepare the injection solution by dissolving this compound in DMSO and then diluting it in sterile saline to the desired concentration (e.g., 1-10 mg/kg).

-

Administer the solution via intravenous (tail vein) or intraperitoneal injection.

-

-

Imaging:

-

Allow sufficient time for the probe to cross the blood-brain barrier and label amyloid plaques (typically 30 minutes to several hours).

-

Position the animal under the two-photon microscope.

-

Use an appropriate excitation wavelength (e.g., around 750-800 nm for two-photon excitation of this compound) to visualize the fluorescently labeled amyloid plaques.

-

Acquire images at various depths within the cortex to create a 3D reconstruction of the plaque pathology.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Binding to Amyloid Fibrils

The binding of this compound to amyloid fibrils is believed to be analogous to that of Congo Red. The planar structure of the this compound molecule allows it to intercalate between the β-sheets of the amyloid fibril. The interaction is stabilized by hydrogen bonding and hydrophobic interactions between the dye and the amino acid residues of the Aβ peptide.

Caption: this compound binds to the β-sheet of amyloid fibrils, leading to fluorescence.

Experimental Workflow for In Vitro Amyloid Staining

The following diagram illustrates a typical workflow for the histological detection of amyloid plaques in brain tissue using this compound.

Caption: A step-by-step workflow for staining amyloid plaques with this compound.

Experimental Workflow for In Vivo Amyloid Imaging

This diagram outlines the key steps involved in the in vivo imaging of amyloid plaques in a mouse model using a fluorescent probe like this compound or its derivatives.

References

An In-Depth Technical Guide to the Fluorescent Properties of Chrysamine G for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysamine G, a lipophilic analogue of Congo red, has emerged as a significant fluorescent probe in the in vitro study of amyloid-β (Aβ) aggregates, a hallmark of Alzheimer's disease.[1][2][3] Its ability to bind to the β-sheet structures characteristic of amyloid fibrils makes it a valuable tool for the detection, quantification, and characterization of these pathological protein deposits. This technical guide provides a comprehensive overview of the fluorescent properties of this compound and detailed protocols for its application in in vitro research settings.

Fluorescent Properties of this compound

This compound exhibits fluorescence that is significantly enhanced upon binding to Aβ fibrils. This property forms the basis of its utility as a specific amyloid probe. The key fluorescent and binding characteristics are summarized in the table below.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 58,487 M⁻¹cm⁻¹ | |

| Excitation Maximum (λex) | ~386 - 392 nm | |

| Emission Maximum (λem) | ~440 - 521 nm (inferred from similar dyes and applications) | |

| Binding Affinity (Kd) - High Affinity Site | 0.2 µM | |

| Binding Affinity (Kd) - Low Affinity Site | 39 µM | |

| Inhibitory Constant (Ki) | 25.3 nM |

Note: The emission maximum can be influenced by the local environment and the specific instrumentation used.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in in vitro studies. The following sections provide step-by-step protocols for common applications.

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and reproducible experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in high-quality DMSO to create a stock solution, typically at a concentration of 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve 0.482 mg of this compound (MW: 482.44 g/mol ) in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light, to prevent degradation.

Figure 1. Workflow for preparing this compound stock solution.

In Vitro Staining of Amyloid-β Plaques for Fluorescence Microscopy

This protocol outlines the procedure for staining pre-formed Aβ aggregates for visualization using fluorescence microscopy.

Materials:

-

Prepared Aβ aggregates (e.g., fibrils, oligomers)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound working solution (diluted from stock in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Aβ Aggregates: Prepare Aβ aggregates according to your specific experimental needs. This may involve incubating synthetic Aβ peptides to form fibrils.

-

Staining: a. Dilute the this compound stock solution in PBS to a final working concentration. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM). b. Add the this compound working solution to the prepared Aβ aggregates and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing (Optional): To reduce background fluorescence, you can gently wash the stained aggregates with PBS. This step may need optimization depending on the sample.

-

Mounting: a. Place a drop of the stained Aβ aggregate suspension onto a microscope slide. b. Carefully place a coverslip over the drop, avoiding air bubbles.

-

Imaging: a. Image the samples using a fluorescence microscope equipped with a filter set suitable for this compound (e.g., excitation around 390 nm and emission around 450 nm). b. Acquire images using consistent settings for laser power, gain, and exposure time to allow for comparative analysis.

Figure 2. Experimental workflow for staining Aβ aggregates with this compound for fluorescence microscopy.

Spectrofluorometric Assay for Quantification of Aβ Aggregates

This protocol describes how to use this compound to quantify the amount of Aβ aggregates in a solution using a spectrofluorometer.

Materials:

-

Aβ samples (with varying concentrations of aggregates)

-

This compound working solution (in a suitable buffer, e.g., PBS)

-

96-well black microplate (for fluorescence readings)

-

Spectrofluorometer

Procedure:

-

Prepare Standards and Samples: Prepare a series of Aβ standards with known concentrations of aggregates and your unknown samples.

-

Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to a final concentration that provides a good signal-to-noise ratio upon binding to Aβ. This concentration may need to be optimized but is typically in the low micromolar range.

-

Assay: a. To each well of the 96-well plate, add your Aβ standards and samples. b. Add the this compound working solution to each well. c. Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light, to allow for binding to reach equilibrium.

-

Fluorescence Measurement: a. Place the microplate in the spectrofluorometer. b. Set the excitation wavelength to approximately 390 nm and the emission wavelength to the determined maximum (e.g., around 450 nm). c. Record the fluorescence intensity for each well.

-

Data Analysis: a. Subtract the fluorescence of a blank (buffer and this compound only) from all readings. b. Create a standard curve by plotting the fluorescence intensity of the Aβ standards against their known concentrations. c. Use the standard curve to determine the concentration of Aβ aggregates in your unknown samples.

Figure 3. Workflow for the spectrofluorometric quantification of Aβ aggregates using this compound.

Signaling Pathways and Logical Relationships

As a fluorescent probe, this compound does not directly participate in cellular signaling pathways. Instead, its utility lies in its ability to report on the presence of Aβ aggregates, which are central to the pathogenesis of Alzheimer's disease. The logical relationship is a direct binding interaction, as depicted below.

References

Chrysamine G's Binding Affinity for Amyloid-Beta: A Technical Examination of Aβ40 versus Aβ42

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Chrysamine G to the two primary isoforms of amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are central to the pathology of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and experimental workflows.

Executive Summary

This compound, a derivative of Congo red, is a well-established ligand for amyloid-beta aggregates. Understanding its differential binding to Aβ40 and Aβ42 is crucial for the development of diagnostic and therapeutic agents for Alzheimer's disease. This guide synthesizes available data to facilitate a comparative understanding of this compound's interaction with these two key amyloid isoforms. While quantitative data for Aβ40 is more readily available, a direct, comprehensive comparison with Aβ42 remains an area requiring further investigation.

Quantitative Binding Affinity Data

The binding of this compound to amyloid-beta fibrils is a complex process, characterized by the presence of multiple binding sites with varying affinities. The following table summarizes the key quantitative data available for the interaction of this compound with Aβ40. Notably, specific quantitative binding data for this compound with Aβ42 is not as extensively documented in the currently available literature.

| Ligand | Amyloid-Beta Isoform | Binding Constant Type | Value | Reference |

| This compound | Aβ40 | Kd (high affinity) | 200 nM | |

| This compound | Aβ40 | Kd (low affinity) | 39 µM | |

| This compound | Aβ40 | Ki | 25.3 nM | |

| This compound | Synthetic Aβ (isoform not specified) | Ki | 0.37 µM | [1] |

Table 1: Quantitative Binding Affinity of this compound to Amyloid-Beta 40

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of binding affinity studies. Below are generalized methodologies for common assays used to investigate the interaction between small molecules like this compound and amyloid-beta fibrils.

Preparation of Amyloid-Beta Fibrils

A crucial first step in any binding assay is the preparation of aggregated amyloid-beta fibrils from synthetic peptides.

-

Solubilization of Aβ Peptides: Lyophilized synthetic Aβ40 or Aβ42 peptides are initially dissolved in a strong solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure monomerization and removal of pre-existing aggregates. The solvent is then evaporated, leaving a thin film of the peptide.

-

Fibril Formation: The peptide film is resuspended in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a desired concentration (typically in the low micromolar range).

-

Incubation: The peptide solution is incubated at 37°C with gentle agitation for a period ranging from 24 to 72 hours to promote fibril formation.

-

Confirmation of Fibrillization: The formation of fibrils is typically confirmed using techniques such as Thioflavin T (ThT) fluorescence assay, transmission electron microscopy (TEM), or atomic force microscopy (AFM).

Fluorescence Spectroscopy-Based Saturation Binding Assay

This method is commonly used to determine the dissociation constant (Kd) of a fluorescent ligand or a ligand that displaces a fluorescent probe.

-

Reagents and Buffers:

-

Pre-formed Aβ40 or Aβ42 fibrils.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Binding buffer (e.g., PBS, pH 7.4).

-

-

Assay Procedure:

-

A fixed concentration of pre-formed Aβ fibrils is incubated with increasing concentrations of this compound in the binding buffer.

-

The samples are incubated at room temperature for a sufficient time to reach equilibrium.

-

The fluorescence of this compound (or a displaced fluorescent probe) is measured using a spectrofluorometer at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the concentration of this compound.

-

The data is fitted to a saturation binding curve using non-linear regression analysis to determine the Kd and the maximum binding capacity (Bmax).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, from which the Kd can be calculated.

-

Immobilization of Amyloid-Beta Fibrils:

-

A sensor chip (e.g., CM5) is activated.

-

Pre-formed Aβ fibrils are immobilized onto the sensor chip surface.

-

The surface is then deactivated and stabilized.

-

-

Binding Analysis:

-

A series of concentrations of this compound in running buffer are injected over the sensor surface.

-

The association of this compound to the immobilized fibrils is monitored in real-time.

-

Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the complex.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).

-

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and the context of this compound's interaction with amyloid-beta, the following diagrams have been generated using the DOT language.

Figure 1: Workflow for determining this compound binding affinity using a fluorescence saturation assay.

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) analysis of this compound binding.

Signaling Pathways and Mechanism of Action

Currently, the direct impact of this compound binding on specific intracellular signaling pathways remains an area of active research. The prevailing hypothesis is that this compound, by binding to Aβ aggregates, sterically hinders their interaction with cellular components and may interfere with the propagation of toxic oligomeric species. Some studies suggest that the neuroprotective effects of this compound could be related to its anti-oxidant activity, rather than solely its binding affinity[1]. The diagram below illustrates a logical relationship of this compound's proposed mechanism.

Figure 3: Proposed mechanism of this compound's neuroprotective effect through binding to amyloid-beta fibrils.

Conclusion and Future Directions

This compound demonstrates a significant binding affinity for Aβ40 fibrils, with evidence suggesting multiple binding sites. However, a clear, quantitative comparison of its binding affinity to Aβ42 is a notable gap in the current literature. Given that Aβ42 is considered more pathogenic, future research should prioritize direct comparative studies of this compound's binding to both isoforms. Furthermore, elucidation of the precise molecular interactions and the downstream signaling consequences of this binding will be critical for the rational design of more potent and specific therapeutic and diagnostic agents for Alzheimer's disease. The development and standardization of detailed, publicly available experimental protocols will be instrumental in achieving these goals.

References

Early Research on Chrysamine G for Alzheimer's Diagnosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Chrysamine G, a Congo red derivative, and its potential as a diagnostic agent for Alzheimer's disease. This document synthesizes key findings, quantitative data, and experimental methodologies from early studies, offering a valuable resource for researchers in the field of neurodegenerative diseases and diagnostic imaging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its derivatives from early in vitro and in vivo studies.

Table 1: Binding Affinity of this compound and its Analogs to Amyloid-β (Aβ)

| Compound | Ligand | Target | Binding Affinity (Ki) | Binding Affinity (Kd) | Bmax | Reference |

| This compound | This compound | Synthetic Aβ | 0.37 µM | - | - | [1][2] |

| This compound | This compound | Aβ40 fibrils | - | High: 200 nM, Low: 38.77 µM | High: 1.13 moles/mole of Aβ40, Low: 23.10 moles/mole of Aβ40 | [3] |

| 99mTc-MAMA-CG | 99mTc-MAMA-CG | Aβ deposits in human brain | Displaced by 10 µM Congo red | - | - | [1][4] |

| Amide Derivatives | Amide analogues of this compound | Aβ 1-40 fibril | Showed high binding affinity | - | - |

Table 2: In Vivo Characteristics of this compound

| Parameter | Value | Species | Reference |

| Blood-Brain Barrier (BBB) Permeability | Brain/blood ratio over 10/1 | Normal mice | |

| Toxicity | No acute toxicity at doses 10 times those used in distribution studies | Mice | |

| Neuroprotection | Significant protective effect against Aβ[25-35]-induced toxicity at 0.2 µM | PC12 cells |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research of this compound.

Inhibition of Aβ-induced Toxicity in PC12 Cells (MTT Assay)

This protocol was used to assess the neuroprotective effects of this compound against amyloid-beta toxicity.

Objective: To determine if this compound can attenuate the cytotoxic effects of Aβ[25-35] peptide on PC12 cells.

Methodology:

-

Cell Culture: PC12 cells are cultured in an appropriate medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate at a suitable density (e.g., 35,000 cells/well) and incubated for 24 hours.

-

Treatment: The culture medium is replaced with a medium containing Aβ[25-35] peptide and varying concentrations of this compound (e.g., 0.2 µM). Control wells with only Aβ[25-35] and untreated cells are also prepared.

-

Incubation: The cells are incubated with the treatments for a specified period (e.g., 24-48 hours).

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation with MTT: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: 100 µL of a solubilization solution (e.g., SDS/HCl mixture) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The optical density is proportional to the number of viable cells.

In Vitro Autoradiography of 99mTc-MAMA-CG in Human Brain Tissue

This protocol was employed to visualize the binding of a technetium-99m labeled this compound derivative to amyloid plaques in post-mortem human brain tissue.

Objective: To determine the specific binding of 99mTc-MAMA-CG to Aβ deposits in brain sections from Alzheimer's disease patients.

Methodology:

-

Tissue Preparation: Autopsy sections (10-20 µm thick) of parietal and occipital cortex from an AD patient and a control subject are used.

-

Preincubation: Brain slices are preincubated in a buffer to remove any endogenous ligands.

-

Incubation: The sections are incubated with the radioligand, 99mTc-MAMA-CG.

-

Competition Assay: For assessment of non-specific binding, selected slices are incubated with the radioligand in the presence of a competing compound, such as 10 µM Congo red.

-

Washing: After incubation, the sections are washed to remove unbound radioligand, followed by a rapid rinse in ice-cold water.

-

Drying and Exposure: The sections are dried and exposed to phosphor-imaging plates or conventional film.

-

Analysis: The resulting autoradiograms are analyzed to quantify the receptor density in different brain regions. Specific binding is calculated as the difference between total and nonspecific binding.

Staining of Amyloid Plaques in Brain Sections

This general protocol, adaptable for this compound, is used to histologically identify amyloid plaques in brain tissue.

Objective: To visualize amyloid plaques in brain tissue sections.

Methodology:

-

Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned (30-40 µm thick) using a vibratome or cryostat.

-

Antigen Retrieval (for immunohistochemistry): Sections may be treated with 95% formic acid for 5 minutes to unmask the Aβ antigen.

-

Staining:

-

This compound Staining: Sections are incubated in a solution of this compound.

-

Congo Red Staining: Sections are hydrated and then stained in a saturated Congo red solution for about an hour.

-

Thioflavin S Staining: Sections are incubated in a 1% thioflavin S solution for approximately 10 minutes.

-

-

Washing and Dehydration: Sections are washed and dehydrated through a series of ethanol solutions.

-

Mounting: Stained sections are mounted on glass microscope slides.

-

Microscopy: The sections are visualized under a microscope to identify and analyze the morphology and distribution of amyloid plaques.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed binding mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound *CAS 6472-91-9* | AAT Bioquest [aatbio.com]

- 4. 99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chrysamine G Derivatives and Their Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chrysamine G and its derivatives, focusing on their binding characteristics to amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. This document delves into quantitative binding data, detailed experimental methodologies, and the logical frameworks for their evaluation as therapeutic and diagnostic agents.

Introduction to this compound

This compound is a lipophilic, symmetrical bibasic derivative of Congo red, a well-known histological dye that stains amyloid deposits.[1][2] Unlike Congo red, this compound has the ability to cross the blood-brain barrier, making it a promising candidate for the in vivo imaging and quantification of Aβ plaques in the brain.[1] Its core structure allows for chemical modifications to generate derivatives with potentially improved binding affinity, selectivity, and pharmacokinetic properties. These derivatives are primarily being investigated as imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for their potential therapeutic effects in inhibiting Aβ aggregation and reducing its associated neurotoxicity.[3][4]

Binding Characteristics and Structure-Activity Relationships

The binding of this compound and its derivatives to Aβ fibrils is a key determinant of their utility. The interaction is believed to be mediated by the planar structure of the molecules, which intercalates between the β-sheets of the amyloid fibrils.

Quantitative Binding Data

Quantitative data for this compound and its derivatives are summarized below. These values have been determined through various in vitro binding assays, including competitive binding assays with radiolabeled ligands against synthetic Aβ fibrils and homogenates of Alzheimer's disease brain tissue.

| Compound | Target | Binding Affinity (Ki) | Dissociation Constant (Kd) | Inhibition Constant (IC50) | Reference |

| This compound | Synthetic Aβ | 25.3 nM | High affinity: 0.2 µMLow affinity: 39 µM | - | |

| This compound | Synthetic Aβ | 0.37 µM | - | - | |

| Amide Derivatives | Synthetic Aβ1-40 Fibril | High Affinity | - | - | |

| Fluorinated Derivative | Synthetic Aβ | High Affinity | - | - | |

| 99mTc-MAMA-CG | Aβ Deposits (human kidney) | Specific Binding | - | - | |

| 99mTc-Me4MAMA-CG | Aβ Deposits (human kidney) | Specific Binding | - | - | |

| Decarboxylated Derivative | Synthetic Aβ | No Binding | - | - | |

| Monovalent Derivative (hCG) | Aβ | Lower Affinity than CG | - | - | |

| Various Triazine Derivatives | Synthetic Aβ42 | - | - | ~25-50 µM |

Note: "High Affinity" and "Specific Binding" are reported where specific quantitative values were not provided in the cited literature.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structure-activity relationships can be inferred for this compound derivatives:

-

Carboxylic Acid Groups: The carboxylic acid moieties are crucial for binding to Aβ. A decarboxylated derivative of this compound showed no binding, indicating that these groups are essential for the interaction with amyloid fibrils.

-

Symmetry and Bivalency: The bivalent, symmetrical structure of this compound is thought to contribute to its high-affinity binding, potentially by bridging two Aβ peptides within a fibril. However, a monovalent derivative (hCG) was still found to be neuroprotective, suggesting that high-affinity bivalent binding may not be the sole mechanism of its therapeutic action.

-

Lipophilicity: this compound is significantly more lipophilic than Congo red, which allows it to cross the blood-brain barrier. Modifications that enhance lipophilicity without disrupting the core binding structure are desirable for developing CNS-penetrant imaging agents.

-

Amide Linkages: Replacing the diazo bonds of the this compound backbone with more stable amide linkages has been shown to produce derivatives that retain high binding affinity for Aβ fibrils.

-

Chelation Sites: The addition of metal-chelating moieties, such as the N2S2 ligand in 99mTc-MAMA-CG, allows for radiolabeling for SPECT imaging while maintaining specific binding to amyloid deposits.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of Amide Derivatives of this compound

This protocol is adapted from the synthesis of amide analogues of this compound.

-

Preparation of the Acid Chloride: To a solution of 4,4'-diamino-biphenyl-3,3'-dicarboxylic acid in an appropriate solvent (e.g., thionyl chloride), add a suitable activating agent. Heat the mixture under reflux for several hours to form the corresponding diacid chloride.

-

Coupling Reaction: In a separate flask, dissolve the desired amine side chain precursor in an anhydrous aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

Slowly add the diacid chloride solution from step 1 to the amine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final amide derivative of this compound.

-

Characterization: Confirm the structure of the synthesized derivative using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T Method)

This is a standard protocol to screen for inhibitors of Aβ fibril formation.

-

Preparation of Aβ1-42 Monomers: Dissolve lyophilized synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature, then evaporate the HFIP under a gentle stream of nitrogen gas. Resuspend the resulting peptide film in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.

-

Aggregation Reaction: Dilute the Aβ1-42 stock solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 20 µM.

-

Add the this compound derivative to be tested at various concentrations (e.g., 10, 25, 50 µM) to the Aβ1-42 solution. Include a vehicle control (DMSO) and a known inhibitor (e.g., tannic acid) as a positive control.

-

Incubate the samples at 37°C with continuous gentle agitation for 24-48 hours.

-

Thioflavin T (ThT) Fluorescence Measurement: Prepare a ThT solution (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

-

In a 96-well black plate, add a small aliquot of each aggregated Aβ sample to the ThT solution.

-

Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Autoradiography for Aβ Plaque Binding

This protocol is based on the evaluation of 99mTc-labeled this compound derivatives on post-mortem brain tissue sections.

-

Tissue Preparation: Use cryostat-cut sections (e.g., 10 µm thick) of post-mortem human brain tissue from confirmed Alzheimer's disease patients and age-matched controls. Mount the sections on glass slides.

-

Incubation: Incubate the tissue sections with a solution of the radiolabeled this compound derivative (e.g., 99mTc-MAMA-CG) in a suitable binding buffer (e.g., phosphate-buffered saline) at room temperature for a defined period (e.g., 60 minutes).

-

Competition Assay: For specificity determination, incubate adjacent tissue sections with the radiolabeled derivative in the presence of a high concentration (e.g., 10 µM) of a known Aβ-binding compound like Congo red or unlabeled this compound.

-

Washing: After incubation, wash the slides in fresh buffer to remove unbound radioligand.

-

Drying and Exposure: Dry the slides with a stream of cold air. Appose the slides to a phosphor imaging plate or autoradiographic film and expose for an appropriate duration.

-

Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of the radioligand. Quantify the binding density in different brain regions (e.g., cortex vs. cerebellum) using densitometry software. Compare the binding in AD tissue versus control tissue and in the presence and absence of the competitor.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound derivatives.

Caption: Workflow for the development and evaluation of this compound derivatives.

Caption: Aβ aggregation pathway and the inhibitory role of this compound derivatives.

Caption: Chemical synthesis workflow for this compound amide derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds for studying Alzheimer's disease. Their ability to bind to Aβ plaques and, in some cases, cross the blood-brain barrier makes them suitable for development as in vivo imaging agents. Furthermore, their demonstrated neuroprotective effects suggest a potential therapeutic role. The structure-activity relationships highlighted in this guide indicate that the carboxylic acid groups are essential for binding, and modifications to the linker and side chains can be used to modulate properties such as lipophilicity and to introduce radiolabels. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel this compound analogues. Future research should focus on synthesizing and systematically evaluating a broader range of derivatives to develop compounds with optimal binding affinity, selectivity, and pharmacokinetic profiles for clinical applications in the diagnosis and treatment of Alzheimer's disease.

References

The Lipophilicity of Chrysamine G and its Permeability Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysamine G, a lipophilic derivative of Congo red, has garnered significant interest as a potential diagnostic and therapeutic agent for Alzheimer's disease. Its ability to bind to β-amyloid (Aβ) plaques, coupled with its capacity to traverse the blood-brain barrier (BBB), positions it as a promising candidate for both in vivo imaging and neuroprotective strategies. This technical guide provides an in-depth analysis of the lipophilicity of this compound and its BBB permeability, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular interactions.

Introduction

The effective delivery of therapeutic and diagnostic agents to the central nervous system (CNS) is a formidable challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier (BBB). For diseases like Alzheimer's, where the pathological hallmarks reside within the brain, the ability of a molecule to cross the BBB is paramount. This compound, a synthetic diazo dye, has been identified as a promising molecule in this regard. As a lipophilic analogue of Congo red, it demonstrates a notable affinity for β-amyloid aggregates.[1][2] This guide explores the critical physicochemical property of lipophilicity in relation to this compound and its direct impact on BBB permeability.

Quantitative Data on Lipophilicity and BBB Permeability

The ability of a molecule to cross the BBB is strongly correlated with its lipophilicity, often quantified by the partition coefficient (LogP). A higher LogP value generally indicates greater lipid solubility and, consequently, enhanced potential for passive diffusion across the lipid-rich cell membranes of the BBB.

| Parameter | Value | Method | Reference |

| Calculated LogP | 4.30 | Molinspiration | Molinspiration Cheminformatics |

| Brain/Blood Ratio | > 10:1 | In vivo (mice) | Confidential Internal Report |

Note: The LogP value is a calculated prediction and may not reflect experimentally determined values. The brain/blood ratio is based on preclinical in vivo studies in normal mice.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

A reliable method for determining the lipophilicity of a compound is through the shake-flask method, which measures the distribution of the compound between n-octanol and water.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate n-octanol with PBS and PBS with n-octanol by vigorous mixing for 24 hours, followed by separation of the two phases.

-

-

Partitioning:

-

Add a small aliquot of the this compound stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio (e.g., 1:1).

-

Cap the container and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning of this compound between the two phases.

-

Allow the mixture to stand undisturbed until the two phases have completely separated.

-

-

Quantification:

-

Carefully collect samples from both the n-octanol and the aqueous (PBS) phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The LogP value is the base-10 logarithm of the partition coefficient (LogP = log10(P)).

-

In Vivo Assessment of Blood-Brain Barrier Permeability

The brain-to-blood concentration ratio is a key in vivo metric for assessing BBB permeability. This protocol describes a method for determining this ratio in a mouse model.

Protocol: In Vivo Brain/Blood Ratio Determination in Mice

-

Animal Model:

-

Use adult wild-type mice (e.g., C57BL/6), housed under standard laboratory conditions with ad libitum access to food and water.

-

-

Compound Administration:

-

Prepare a sterile solution of this compound in a vehicle suitable for intravenous (IV) administration (e.g., saline with a small percentage of a solubilizing agent like DMSO).

-

Administer a single bolus dose of this compound to the mice via tail vein injection.

-

-

Sample Collection:

-

At a predetermined time point post-injection (e.g., 30 or 60 minutes), anesthetize the mice.

-

Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA).

-

Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

-

Excise the whole brain.

-

-

Sample Processing:

-

Centrifuge the blood sample to separate the plasma.

-

Weigh the brain tissue and homogenize it in a suitable buffer.

-

-

Quantification:

-

Determine the concentration of this compound in the plasma and the brain homogenate using a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation:

-

The brain/blood ratio is calculated by dividing the concentration of this compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).

-

Visualization of Mechanisms and Pathways

Experimental Workflow for BBB Permeability Assessment

Caption: Workflow for determining the in vivo brain/blood ratio of this compound.

Hypothesized Neuroprotective Signaling Pathway of this compound

The neuroprotective effects of this compound are primarily attributed to its ability to bind to β-amyloid, thereby inhibiting Aβ-induced neurotoxicity.[1] The following diagram illustrates a hypothesized signaling cascade based on the known downstream effects of Aβ toxicity.

Caption: Hypothesized mechanism of this compound's neuroprotection via Aβ binding.

Discussion

The high lipophilicity of this compound, as indicated by its calculated LogP value, is a key determinant of its ability to cross the blood-brain barrier. The reported brain/blood ratio of over 10:1 in mice provides strong in vivo evidence of its significant brain penetration. This property, combined with its affinity for β-amyloid plaques, underscores its potential as a CNS-targeted agent.

The primary mechanism of this compound's neuroprotective action appears to be the direct inhibition of Aβ-induced toxicity. By binding to Aβ aggregates, this compound may prevent the downstream cascade of events that lead to neuronal damage, including oxidative stress, mitochondrial dysfunction, and apoptosis. Further research is warranted to elucidate the precise molecular interactions and to explore any additional, Aβ-independent neuroprotective mechanisms.

Conclusion

This compound possesses favorable physicochemical properties, notably high lipophilicity, which facilitate its transport across the blood-brain barrier. Its ability to accumulate in the brain and interact with β-amyloid plaques makes it a compelling candidate for further investigation in the context of Alzheimer's disease diagnostics and therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research aimed at fully characterizing and optimizing the clinical potential of this compound and its derivatives.

References

Chrysamine G: A Potential Therapeutic Agent for Inhibiting Amyloid-Beta Toxicity in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. These Aβ aggregates are a primary contributor to neuronal dysfunction and cell death. The inhibition of Aβ aggregation and the mitigation of its cytotoxic effects are therefore key therapeutic strategies in the development of novel treatments for AD. Chrysamine G, a lipophilic analog of Congo red, has emerged as a promising small molecule with the ability to interact with Aβ and reduce its neurotoxicity. This technical guide provides a comprehensive overview of the role of this compound in inhibiting Aβ toxicity, detailing its mechanism of action, experimental validation, and potential signaling pathways involved.

Mechanism of Action of this compound

This compound's primary mechanism of action is believed to be its direct binding to amyloid-beta peptides. This interaction interferes with the aggregation cascade of Aβ, preventing the formation of toxic oligomers and fibrils. Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent.

Binding Affinity and Neuroprotective Effects

This compound exhibits a significant binding affinity for synthetic amyloid-beta fibrils. This binding is crucial for its neuroprotective effects, as demonstrated by its ability to inhibit Aβ-induced toxicity in neuronal cell cultures. Studies have shown that the protective effect of this compound becomes significant at concentrations very close to its binding affinity constant (Ki) for synthetic Aβ[1]. A derivative of this compound that does not bind to Aβ failed to show any protective effects, further underscoring the importance of this direct interaction[1].

| Parameter | Value | Cell Line | Aβ Species | Reference |

| Binding Affinity (Ki) | 0.37 µM | - | Synthetic Aβ | [1] |

| Significant Protective Concentration | 0.2 µM | PC12 cells | Aβ[25-35] | [1] |

| High-Affinity Binding (Kd) | 200 nM | - | Aβ40 fibrils | [2] |

| Low-Affinity Binding (Kd) | 38.77 µM | - | Aβ40 fibrils |

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter through a 0.2 µm syringe filter. Store protected from light.

-

Prepare a working solution of ThT (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Aβ Preparation:

-

Prepare monomeric Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to form a peptide film.

-

Resuspend the Aβ film in a buffer (e.g., PBS) to the desired concentration (e.g., 10 µM).

-

-

Assay Procedure:

-

In a 96-well black plate with a clear bottom, mix the Aβ solution with the ThT working solution.

-

Add different concentrations of this compound to the wells to be tested. Include control wells with Aβ and ThT alone.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

-

The IC50 value for inhibition of Aβ aggregation can be calculated from the dose-response curve of this compound at a specific time point.

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. In the context of AD research, it is used to measure the neuroprotective effects of compounds against Aβ-induced cytotoxicity.

Protocol:

-

Cell Culture:

-

Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare aggregated Aβ by incubating a monomeric solution at 37°C for a specified period.

-

Treat the cells with the aggregated Aβ in the presence or absence of varying concentrations of this compound. Include control wells with untreated cells and cells treated with Aβ alone.

-

Incubate the cells for 24-48 hours.

-

-

MTT Addition:

-

Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the concentration of this compound to determine its neuroprotective efficacy.

-

Transmission Electron Microscopy (TEM) of Aβ Fibrils

Transmission electron microscopy is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.

Protocol:

-

Sample Preparation:

-

Incubate Aβ peptide with and without this compound under conditions that promote fibrillization.

-

-

Grid Preparation:

-

Place a small drop of the sample onto a carbon-coated copper grid for a few minutes.

-

Wick off the excess sample with filter paper.

-

-

Negative Staining:

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grids using a transmission electron microscope at an appropriate magnification.

-

Capture images to document the morphology of the Aβ aggregates. This compound's inhibitory effect would be observed as a reduction in the density and length of fibrils compared to the control.

-

Signaling Pathways and Logical Relationships

The neurotoxicity of amyloid-beta is a complex process involving multiple signaling pathways that lead to synaptic dysfunction and neuronal apoptosis. While the direct interaction of this compound with Aβ is established, its downstream effects on intracellular signaling are still under investigation. Based on the known mechanisms of Aβ toxicity, this compound's inhibitory action can be logically placed within these pathways.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram illustrates a typical experimental workflow to evaluate the potential of this compound as an inhibitor of Aβ toxicity.

References

Methodological & Application

Application Notes and Protocols for Chrysamine G Staining of Human Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysamine G is a lipophilic, bibenzoic acid derivative of Congo red that serves as a potent histological stain for the detection of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the key pathological hallmarks of Alzheimer's disease (AD) in human brain tissue.[1][2] Its ability to bind to the β-sheet structures characteristic of amyloid fibrils makes it a valuable tool for neuropathological studies and the evaluation of amyloid-lowering therapeutics. This compound can be used to stain cerebrovascular amyloid as well.[2] These application notes provide a detailed, adapted protocol for this compound staining of human brain tissue sections, along with quantitative data, a troubleshooting guide, and a visual representation of the experimental workflow.

Principle of Staining

This compound, similar to its parent compound Congo red, selectively binds to the β-pleated sheet conformation of amyloid fibrils.[3] The binding is thought to be mediated by the interaction of the dye's sulfonic acid groups with cationic residues on the peptide chains of the amyloid proteins.[4] This interaction results in a visible color change, allowing for the microscopic identification and localization of amyloid deposits within the brain tissue. While Congo red is known for its characteristic apple-green birefringence under polarized light, this compound is also valued for its fluorescent properties, which can be visualized using fluorescence microscopy.

Quantitative Data Summary

The following table summarizes the known binding affinities of this compound for synthetic Aβ peptides. This data is crucial for understanding the dye's interaction with its target and for designing quantitative binding assays.

| Parameter | Value | Aβ Species | Reference |

| Inhibition Constant (Ki) | 25.3 nM | Aggregated Aβ40 | |

| Dissociation Constant (Kd) - High Affinity | 0.2 µM | Synthetic Aβ40 | |

| Dissociation Constant (Kd) - Low Affinity | 39 µM | Synthetic Aβ40 | |

| Maximum Binding Capacity (Bmax) - High Affinity | 1.13 moles/mole of Aβ40 | Synthetic Aβ40 |

Experimental Protocols

Materials and Reagents

-

Formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections (5-10 µm thick)

-

This compound (powder)

-

Absolute Ethanol

-

95% Ethanol

-

80% Ethanol

-

70% Ethanol

-

50% Ethanol

-

Distilled or deionized water

-

Alkaline sodium chloride solution (optional, for enhancing staining)

-

Lithium carbonate solution (for differentiation)

-

Xylene or a xylene substitute

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Microscope slides (positively charged)

-

Coverslips

-

Filter paper (Whatman #1 or equivalent)

-

Fume hood

-

Light microscope (with and without polarizing filters)

-

Fluorescence microscope (with appropriate filter sets)

Solution Preparation

1. Stock this compound Solution (e.g., 0.5% w/v):

- Weigh 0.5 g of this compound powder.

- Dissolve in 100 mL of 50% ethanol.

- Stir until fully dissolved. Some protocols for similar dyes suggest preparing a saturated solution.

- Filter the solution through Whatman #1 filter paper before use to remove any undissolved particles.

- Store in a tightly sealed, light-protected container at room temperature.

2. Alkaline Alcohol Solution (optional):

- Prepare a 1% sodium hydroxide solution in 80% ethanol. This step, borrowed from some Congo red protocols, can sometimes enhance the specificity of the staining.

3. Differentiating Solution (e.g., 0.2% Lithium Carbonate):

- Dissolve 0.2 g of lithium carbonate in 100 mL of distilled water.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.

-

Rehydrate the tissue sections by sequential immersion in:

-

100% Ethanol (two changes, 3 minutes each)

-

95% Ethanol (3 minutes)

-

80% Ethanol (3 minutes)

-

70% Ethanol (3 minutes)

-

50% Ethanol (3 minutes)

-

-

Rinse gently in distilled water.

-

-

Staining:

-

Immerse the slides in the filtered this compound staining solution for 20-60 minutes. The optimal time may vary depending on tissue thickness and fixation.

-

-

Differentiation:

-

Quickly rinse the slides in 70% or 80% ethanol to remove excess stain.

-

Immerse the slides in the differentiating solution (e.g., 0.2% lithium carbonate) for 15-30 seconds. This step is critical to reduce background staining and increase the contrast of the amyloid plaques. Over-differentiation can lead to weak or no staining.

-

Wash the slides thoroughly in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the sections by immersing them in:

-

95% Ethanol (2 minutes)

-

100% Ethanol (two changes, 2 minutes each)

-

-

Clear the sections in two changes of xylene for 3-5 minutes each.

-

Mount the coverslip using a resinous mounting medium.

-

-

Microscopy:

-

Allow the slides to dry completely before viewing.

-

Examine the sections under a standard light microscope. Amyloid deposits should appear as a distinct orange-red to pink color.

-

For enhanced visualization, view the slides under a fluorescence microscope. This compound has fluorescent properties, and amyloid plaques will fluoresce.

-

If available, use a polarizing microscope to check for birefringence, a characteristic feature of amyloid stained with Congo red and its analogs.

-

Signaling Pathways and Experimental Workflows

Mechanism of this compound Binding to Amyloid Fibrils

The precise signaling pathway is not applicable in the context of a histological stain. However, the mechanism of binding can be illustrated. This compound molecules align with the β-pleated sheet structure of amyloid fibrils.

Caption: Binding of this compound to amyloid β-pleated sheets.

Experimental Workflow for this compound Staining

The following diagram outlines the key steps in the this compound staining protocol for human brain tissue.

Caption: this compound staining workflow for human brain tissue.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No Staining or Weak Staining | Inactive staining solution | Prepare fresh this compound solution. |

| Insufficient incubation time | Increase the staining duration. | |

| Over-differentiation | Reduce the time in the differentiating solution. | |

| Poor tissue fixation | Ensure proper fixation of tissue during preparation. | |

| High Background Staining | Incomplete removal of excess stain | Ensure thorough rinsing after the staining step. |

| Under-differentiation | Increase the time in the differentiating solution. | |

| Staining solution too concentrated | Dilute the this compound solution. | |

| Uneven Staining | Incomplete deparaffinization | Ensure complete removal of paraffin wax with fresh xylene. |

| Air bubbles trapped under the section | Carefully mount the tissue sections to avoid trapping air. | |

| Presence of Precipitate on Tissue | Unfiltered staining solution | Always filter the this compound solution before use. |

| Contaminated reagents | Use fresh, high-quality reagents. |

Disclaimer: This protocol is provided as a guideline and may require optimization for specific applications. Always follow standard laboratory safety procedures when handling chemicals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurodegeneration & Amyloid Staining | AAT Bioquest [aatbio.com]

Application Notes and Protocols for In Vivo Two-Photon Imaging of Amyloid Plaques with Chrysamine G in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] Two-photon microscopy is a powerful technique for in vivo imaging of cellular and subcellular structures deep within scattering tissue, making it an invaluable tool for studying the dynamic processes of amyloid plaque formation and clearance in live animal models of AD.[3] Chrysamine G, a derivative of Congo red, is a fluorescent compound that specifically binds to the beta-sheet structure of Aβ fibrils.[1] Its ability to cross the blood-brain barrier and its fluorescent properties make it a promising candidate for in vivo labeling and longitudinal imaging of amyloid plaques.[1]

These application notes provide a detailed protocol for the in vivo visualization of amyloid plaques using this compound in transgenic mouse models of Alzheimer's disease. The protocol covers animal preparation, surgical procedures for cranial window implantation, this compound administration, and the two-photon imaging workflow.

Data Presentation

Table 1: Properties of this compound for Amyloid Plaque Labeling

| Property | Value | Reference |

| Binding Target | Beta-amyloid protein | |

| Binding Affinity (in vitro) | Increased binding to AD brain homogenates compared to control. | |

| Blood-Brain Barrier Permeability | Partitions into the brain of normal mice. | |

| Reported In Vivo Toxicity | Minimal in vivo toxicity has been reported for a related "half-molecule" of this compound. |

Table 2: Suggested Parameters for In Vivo Two-Photon Imaging with this compound

| Parameter | Suggested Value | Notes |

| Animal Model | APP/PS1, 5XFAD, or other suitable transgenic mouse model of AD | Age of mice should correspond to a stage with significant plaque deposition. |

| This compound Solution | 1-5 mg/mL in a vehicle of DMSO and saline | Final DMSO concentration should be minimized to reduce toxicity. |

| Administration Route | Intraperitoneal (i.p.) or intravenous (i.v.) injection | i.v. injection may provide more rapid brain uptake. |

| Dosage | 5-10 mg/kg body weight | This is an estimated dosage and may require optimization. |

| Time Between Injection and Imaging | 30 minutes to 4 hours | The optimal time window should be determined empirically to allow for BBB crossing and binding to plaques, while minimizing background signal. |

| Two-Photon Excitation Wavelength | 750-850 nm | Optimal wavelength may need to be determined empirically based on the two-photon absorption spectrum of this compound. |

| Emission Filter | 500-600 nm bandpass filter | Based on the expected fluorescence emission of this compound. |

| Laser Power | < 50 mW at the objective | Minimize laser power to reduce phototoxicity and photobleaching. |

| Imaging Depth | Up to 500 µm | Dependent on tissue clarity and microscope setup. |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the desired amount of this compound powder.

-

Dissolve the this compound in a small volume of DMSO to create a stock solution.

-

For injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., 1 mg/mL). The final concentration of DMSO should be below 10% to minimize toxicity.

-

Vortex the solution thoroughly to ensure it is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter to ensure sterility before injection.

Animal Preparation and Surgical Implantation of a Cranial Window

This protocol is a generalized procedure and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Transgenic mouse model of AD (e.g., APP/PS1)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical tools (scalpel, forceps, micro-drill)

-

Circular cover glass (3-5 mm diameter)

-

Dental cement

-

Cyanoacrylate glue

-

Analgesics (e.g., carprofen)

-

Eye ointment

Protocol:

-

Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).

-

Secure the mouse in a stereotaxic frame. Apply eye ointment to prevent corneal drying.

-

Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, subcutaneous).

-

Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).

-

Make a midline incision in the scalp to expose the skull.

-

Using a scalpel, gently scrape away the periosteum to create a clean bone surface.

-

Using a high-speed micro-drill, create a circular craniotomy (3-5 mm in diameter) over the brain region of interest (e.g., somatosensory or visual cortex). Be careful not to damage the underlying dura mater.

-

Gently remove the piece of skull. If there is any bleeding, apply a small piece of sterile gelfoam soaked in saline.

-

Place a sterile circular cover glass over the exposed brain, ensuring it is flush with the skull.

-

Secure the cover glass to the skull using a thin layer of cyanoacrylate glue around the edge.

-

Apply dental cement around the cover glass and over the exposed skull to create a head-post for stable fixation during imaging.

-

Allow the dental cement to fully harden.

-

Administer post-operative analgesics as required and monitor the animal during recovery. Allow the animal to recover for at least one week before imaging.

In Vivo Administration of this compound

Protocol:

-

Anesthetize the mouse with isoflurane.

-

Administer the prepared this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection at a dosage of 5-10 mg/kg.

-

Allow sufficient time (30 minutes to 4 hours) for the dye to circulate and penetrate the blood-brain barrier to label amyloid plaques. This time should be optimized for the specific mouse model and experimental conditions.

In Vivo Two-Photon Imaging

Protocol:

-

Anesthetize the mouse with isoflurane and secure it to the microscope stage via the head-post.

-

Use a two-photon microscope equipped with a Ti:Sapphire laser.

-

Tune the laser to an excitation wavelength in the range of 750-850 nm.

-

Use an appropriate emission filter (e.g., 500-600 nm bandpass) to collect the fluorescence signal from this compound.

-

Locate the region of interest under the cranial window.

-

Acquire z-stacks of images to visualize the three-dimensional structure of the amyloid plaques.

-

Adjust laser power and detector gain to optimize image quality while minimizing phototoxicity.

Quantitative Analysis of Amyloid Plaques

Image analysis software (e.g., ImageJ/Fiji, Imaris) can be used for the quantitative analysis of amyloid plaque load, size, and morphology.

-

Plaque Load: Threshold the images to segment the plaques and calculate the percentage of the total imaged area or volume occupied by plaques.

-

Plaque Size and Number: Use particle analysis functions to count the number of plaques and measure their individual sizes.

-

Morphology: Analyze the shape and complexity of the plaques.

Visualizations

Caption: Experimental workflow for in vivo two-photon imaging of amyloid plaques.

Caption: Interaction of this compound with amyloid plaques in the brain.

References

- 1. Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Visualization of Alzheimer’s Amyloid Plaques by MRI in Transgenic Mice Without a Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chrysamine G Administration in Transgenic Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysamine G is a lipophilic analog of Congo red that has garnered significant interest in Alzheimer's disease (AD) research.[1] Its ability to cross the blood-brain barrier and bind to β-amyloid (Aβ) plaques makes it a valuable tool for both in vivo imaging and potential therapeutic applications in transgenic mouse models of AD.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound, as well as methods for assessing its effects on AD pathology.

Data Presentation

While specific quantitative data on the in vivo efficacy of this compound in reducing amyloid plaque burden or improving cognitive function in transgenic mouse models is not extensively detailed in the available literature, Table 1 provides a template for how such data, once generated, can be structured for clear comparison. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Template for Quantitative Efficacy Data of this compound in Transgenic Mouse Models

| Transgenic Mouse Model | Age of Mice | Treatment Group | Administration Route | Dosage (mg/kg) | Treatment Duration | Endpoint Measured | Result (% Change vs. Vehicle) | Reference |

| APP/PS1 | 6 months | Vehicle | Intraperitoneal | N/A | 4 weeks | Cortical Aβ Plaque Load | 0% | (Your Data) |

| APP/PS1 | 6 months | This compound | Intraperitoneal | 10 | 4 weeks | Cortical Aβ Plaque Load | (e.g., -25%) | (Your Data) |

| 3xTg-AD | 9 months | Vehicle | Intravenous | N/A | 2 weeks | Hippocampal p-Tau (Ser202/Thr205) | 0% | (Your Data) |

| 3xTg-AD | 9 months | This compound | Intravenous | 5 | 2 weeks | Hippocampal p-Tau (Ser202/Thr205) | (e.g., -15%) | (Your Data) |

| 5xFAD | 4 months | Vehicle | Oral Gavage | N/A | 8 weeks | Morris Water Maze Escape Latency | 0% | (Your Data) |

| 5xFAD | 4 months | This compound | Oral Gavage | 20 | 8 weeks | Morris Water Maze Escape Latency | (e.g., -30%) | (Your Data) |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound (disodium salt)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

-

Stock Solution Preparation:

-

Due to its limited aqueous solubility, a stock solution of this compound in DMSO is recommended.[3]

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a concentration of 4 mg/mL.[3]

-

Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, lemon-yellow color.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution for Injection:

-

On the day of injection, thaw the this compound stock solution at room temperature.

-

Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

-

Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%, and preferably below 5%) to avoid toxicity.

-

For example, to prepare a 1 mg/mL working solution with 25% DMSO, mix 1 part of the 4 mg/mL DMSO stock with 3 parts of sterile saline.

-

Vortex the working solution gently to ensure it is well-mixed.

-

Protocol 2: Administration of this compound to Transgenic Mice

Recommended Transgenic Mouse Models:

-

APP/PS1: Develops amyloid plaques starting at around 4-6 months of age.

-

3xTg-AD: Develops both amyloid plaques and tau pathology, with cognitive deficits appearing between 3-5 months of age.

-

5xFAD: Exhibits early and aggressive amyloid pathology.

Administration Routes:

-

Intraperitoneal (IP) Injection: A common and less stressful route for repeated administrations.

-

Intravenous (IV) Injection (Tail Vein): Ensures immediate and complete bioavailability.

Dosage and Frequency (Suggested Starting Points - Optimization Required):

-

For Therapeutic Studies: A dosage range of 5-20 mg/kg administered 3-5 times per week is a suggested starting point, based on general practices with other small molecules in AD mouse models.

-

For In Vivo Imaging (e.g., with radiolabeled this compound): A single bolus injection is typically used. The exact dose will depend on the specific activity of the radiolabeled compound.

Intraperitoneal (IP) Injection Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the this compound working solution slowly. The maximum recommended injection volume for a mouse is 10 mL/kg.

-

Monitor the mouse for any adverse reactions post-injection.

Intravenous (IV) Injection Procedure (Tail Vein):

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Clean the tail with an alcohol swab.

-